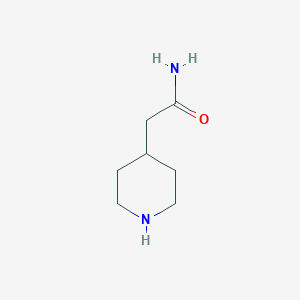

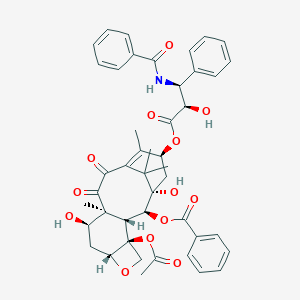

2-(Piperidin-4-yl)acetamide

Overview

Description

“2-(Piperidin-4-yl)acetamide” is a chemical compound that has been studied for its potential therapeutic applications . It has been suggested as a potential therapy for the treatment of pain and inflammatory diseases through the stabilization of endogenous epoxyeicosatrienoic acids .

Synthesis Analysis

A series of 2-piperidin-4-yl-acetamide derivatives have been synthesized and evaluated in various studies . The synthesis process involves complex chemical reactions and the use of various reagents .

Molecular Structure Analysis

The molecular structure of 2-piperidin-4-yl-acetamide derivatives has been analyzed using computational methods . The analysis revealed the physicochemical features of the molecules responsible for their biological activities .

Chemical Reactions Analysis

The chemical reactions involving 2-piperidin-4-yl-acetamide are complex and involve multiple steps . The reactions are influenced by various factors such as the presence of different reagents and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Piperidin-4-yl)acetamide have been analyzed in various studies . The compound has a molecular weight of 142.2 and its IUPAC name is 2-(4-piperidinyl)acetamide .

Scientific Research Applications

Inhibitor of Soluble Epoxide Hydrolase

2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . The inhibition of sEH has been suggested as a potential therapy for the treatment of pain and inflammatory diseases .

Anti-Inflammatory Activity

A selected compound of 2-(Piperidin-4-yl)acetamides displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU . This suggests that these compounds could be used in the development of new anti-inflammatory drugs.

Role in Drug Design

Piperidines, including 2-(Piperidin-4-yl)acetamides, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

hERG Blocking Activity

2-Piperidin-4-yl-acetamide derivatives have been investigated for their hERG blocking activity . The hERG potassium channel plays a crucial role in cardiac repolarization, and its blockade can lead to serious cardiac side effects. Therefore, understanding the hERG blocking activity of these compounds is important for drug safety.

Melanin Concentrating Hormone Receptor-1 (MCH R1) Antagonistic Activities

2-Piperidin-4-yl-acetamide derivatives have also been investigated for their antagonistic activities on the melanin concentrating hormone receptor-1 (MCH R1) . MCH R1 is a G-protein coupled receptor involved in energy homeostasis, feeding behavior, and mood regulation.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(Piperidin-4-yl)acetamides, is an important task of modern organic chemistry . These compounds play a significant part in the pharmaceutical industry .

Future Directions

properties

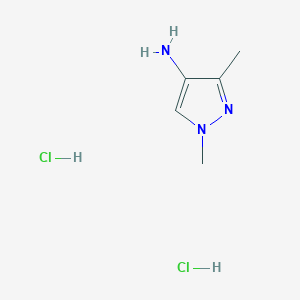

IUPAC Name |

2-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVSHHSCDXUYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622227 | |

| Record name | 2-(Piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-yl)acetamide | |

CAS RN |

184044-10-8 | |

| Record name | 4-Piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184044-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2-(Piperidin-4-yl)acetamide derivatives exert their anti-inflammatory effects?

A: Research suggests that 2-(Piperidin-4-yl)acetamides function as potent inhibitors of soluble epoxide hydrolase (sEH) []. sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators possessing anti-inflammatory and analgesic properties. By inhibiting sEH, these compounds prevent the degradation of EETs, thereby increasing their levels and promoting their beneficial effects in inflammatory conditions [].

Q2: Can modifications to the 2-(Piperidin-4-yl)acetamide scaffold influence its activity and selectivity towards different targets?

A: Yes, structure-activity relationship (SAR) studies have demonstrated that modifications to the 2-(Piperidin-4-yl)acetamide scaffold significantly impact its activity and selectivity []. For instance, while hydrophobic properties on the molecule's surface generally favor both melanin-concentrating hormone receptor 1 (MCH-R1) antagonism and hERG blocking activity, the presence of polar or electronegative groups can diminish these activities []. This highlights the potential for targeted structural modifications to enhance desirable activities while minimizing off-target effects.

Q3: What are the limitations of some 2-(Piperidin-4-yl)acetamide derivatives as drug candidates and how are researchers addressing them?

A: One challenge encountered with some 2-(Piperidin-4-yl)acetamide derivatives is their potential for hERG channel blocking activity []. The hERG channel plays a crucial role in cardiac repolarization, and its blockage can lead to serious cardiac arrhythmias. To mitigate this risk, researchers are focusing on structural modifications that minimize hERG interaction while retaining the desired biological activity []. This involves understanding the specific pharmacophores responsible for hERG binding and designing molecules that circumvent these interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)

![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)

![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)